Methyl 2-n-pentoxyphenyl sulfide
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Overview
Description
Methyl 2-n-pentoxyphenyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring, which is further substituted with a methyl group and a pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-n-pentoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-n-pentoxyphenyl thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-n-pentoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-n-pentoxyphenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: The compound can be used in studies involving sulfur metabolism and the role of sulfides in biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting sulfur-related pathways.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings, due to its unique sulfur-containing structure.
Mechanism of Action
The mechanism of action of methyl 2-n-pentoxyphenyl sulfide involves its interaction with molecular targets through its sulfide group. This group can undergo oxidation-reduction reactions, influencing various biochemical pathways. The phenyl ring and its substituents can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Methyl 2-n-butoxyphenyl sulfide: Similar structure but with a butoxy group instead of a pentoxy group.
Methyl 2-n-hexyloxyphenyl sulfide: Similar structure but with a hexyloxy group instead of a pentoxy group.
Methyl 2-n-propoxyphenyl sulfide: Similar structure but with a propoxy group instead of a pentoxy group.
Uniqueness: Methyl 2-n-pentoxyphenyl sulfide is unique due to the specific length of its alkoxy chain (pentoxy group), which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with shorter or longer alkoxy chains.
Properties
IUPAC Name |
1-methylsulfanyl-2-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCEDZTXOWELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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